{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUGUUNNOHJYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of the Aromatic Ring
- Starting from 3-bromo-2-methylaniline, the methyl group ortho to the amine is converted to an oxolanyl methoxy substituent. This is achieved via nucleophilic substitution where the methyl group is first converted into a suitable leaving group (e.g., bromomethyl) followed by reaction with tetrahydrofuran-based alcohols under basic conditions to form the oxolanyl methoxy ether.
Introduction of the Benzyl Methylamine Side Chain
The benzylic position (methylene adjacent to the aromatic ring) is functionalized with a methylamine group. This can be done by halogenation of the benzylic position to form a benzyl halide intermediate, which is then subjected to nucleophilic substitution with methylamine.
Alternatively, reductive amination techniques can be employed where the corresponding benzaldehyde derivative is reacted with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Detailed Preparation Methods
Method 1: Halomethylation Followed by Nucleophilic Substitution
Method 2: Reductive Amination Approach
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-Bromo-2-(oxolan-2-ylmethoxy)benzaldehyde (prepared by oxidation of methyl group) | Formation of aldehyde intermediate | Requires selective oxidation methods (e.g., SeO2 or MnO2) |
| 2 | Methylamine, NaBH3CN (sodium cyanoborohydride), pH ~6-7 buffer | Reductive amination to form methylamine substituent at benzylic position | High selectivity and yield; mild reaction conditions |
Research Findings and Optimization
Selectivity : Maintaining the bromine substituent at the 3-position during functionalization is critical. Mild reaction conditions and selective reagents (e.g., NBS for benzylic bromination) are preferred to avoid debromination or substitution at undesired sites.
Solvent Effects : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions, especially for ether formation and amination steps.
Temperature Control : Lower temperatures during nucleophilic substitution reduce side reactions and improve yield.
Purification : Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the target compound with high purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Halomethylation + Nucleophilic Substitution | Benzylic bromination → Ether formation → Amination | Straightforward, uses commercially available intermediates | Requires careful control to prevent polybromination |
| Reductive Amination | Aldehyde formation → Reductive amination with methylamine | High selectivity, mild conditions | Requires additional oxidation step, sensitive to over-reduction |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at the 3-position of the phenyl ring can participate in NAS reactions under specific conditions. The electron-donating methoxy group (via the oxolane ring) at the 2-position may slightly deactivate the ring, but bromine’s leaving-group capability remains viable.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling with boronic acids (e.g., aryl, vinyl) to form biaryl or styryl derivatives .
Example :Conditions: Dioxane/water, 80–100°C, 12–24 h.
-
Buchwald-Hartwig Amination :
Substitution with amines to yield diarylamine derivatives .
Example :Conditions: Toluene, 110°C, 18 h.
| Reaction Type | Reagent/Catalyst | Yield Range | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 50–75% |
Functionalization of the Methylamine Group
The secondary amine (–NHCH₃) is susceptible to alkylation, acylation, and condensation reactions.
Key Reactions:
-
Acylation :
Reacts with acyl chlorides or anhydrides to form amides.
Example :Conditions: Dichloromethane, 0°C to RT, 2 h.
-
Reductive Amination :
Conversion to tertiary amines via reaction with aldehydes/ketones and NaBH₃CN .
Example :
| Reaction Type | Reagent | Yield | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | 70–90% | |
| Reductive Amination | NaBH₃CN, RCHO | 60–80% |
Oxidation of the Oxolane Methoxy Group
The tetrahydrofuran-derived methoxy group may undergo ring-opening oxidation under acidic or oxidative conditions.
Key Reaction:
-
Acid-Catalyzed Hydrolysis :
Conversion to a diol or carboxylic acid derivative.
Example :
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring (due to the methoxy group) can undergo EAS, though steric hindrance from the oxolane and bromine may limit reactivity.
Potential Reactions:
-
Nitration :
Conditions: 0–5°C, 1–3 h.
Metal-Halogen Exchange
The bromine atom may undergo lithium-halogen exchange to generate aryl lithium intermediates for further functionalization .
Example :
Stability and Degradation Pathways
Scientific Research Applications
Structural Characteristics
The molecular formula for {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is C13H18BrNO2. The structural complexity of this compound contributes to its biological activity and reactivity. The presence of the bromine atom enhances its electrophilic character, while the oxolane ring provides steric hindrance that can influence binding interactions with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Bromination : A phenolic derivative is brominated to introduce the bromine substituent.
- Nucleophilic Substitution : The oxolane ring is introduced through nucleophilic substitution reactions.
- Reductive Amination : The methylamine group is attached via reductive amination.
These methods can be optimized in industrial settings to enhance yield and purity through controlled reaction conditions and purification techniques such as chromatography .
Pharmaceutical Development
This compound has garnered attention in pharmaceutical research due to its potential as a candidate for drug development. Its structural features suggest possible interactions with various biological macromolecules, making it suitable for studies related to:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.
- Receptor Modulation : It may act on receptors involved in neurotransmission or other physiological processes .
The biological activity of this compound can be evaluated through various bioassays:
- Cytotoxicity Assays : These assays measure the compound's effects on cell viability, providing insights into its potential as an anticancer agent.
- Antimicrobial Studies : Evaluating its efficacy against bacterial or fungal strains can establish its utility in combating infections.
- Enzyme Inhibition Studies : These assess the impact on specific enzymatic activities, essential for understanding its pharmacodynamics .
Chemical Synthesis Intermediate
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating diverse chemical entities .
Mechanism of Action
The mechanism of action of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and oxolane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine with structurally related brominated amines and ether-containing derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| This compound | 3-Br, 2-(tetrahydrofuran-2-ylmethoxy), CH2-NH-CH3 | ~C13H18BrNO2 | ~316.2 (estimated) | Unique tetrahydrofuran ether; potential enhanced lipophilicity | |
| (3-Bromo-2-methoxyphenyl)methanamine | 3-Br, 2-OCH3, CH2-NH2 | C8H10BrNO | 216.08 | Simpler methoxy analog; used as a building block in organic synthesis | |
| 3-Bromo-2-[(dimethylamino)methyl]aniline | 3-Br, 2-(CH2-N(CH3)2), NH2 | C9H13BrN2 | 241.12 | Dimethylamino group improves basicity; applications in drug discovery | |
| Butyl[3-(oxolan-2-ylmethoxy)propyl]amine | Oxolan-2-ylmethoxy on propyl chain, butylamine | C12H25NO2 | 215.33 | Aliphatic oxolan-ether; demonstrates solubility modulation in surfactants | |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Br, 4-F, CH2-NH-C5H11 | C12H17BrFN | 274.17 | Fluorine substitution; potential bioactivity in CNS-targeting compounds | |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | 3-OCH3, isopropylamine, CH3-NH | C11H17NO | 179.26 | Methamphetamine analog; high purity (99.9%) used in reference standards |
Key Comparative Insights:
This may influence receptor binding or metabolic stability in drug design . Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity, making the target compound more suitable for cross-coupling reactions compared to fluorine-containing analogs () .
Synthetic Utility: The target compound’s benzylic methylamine group is a versatile handle for further functionalization, akin to 3-Bromo-2-[(dimethylamino)methyl]aniline (). Its tetrahydrofuran-ether moiety mirrors trends in agrochemicals (e.g., sulfonylurea herbicides in ), where cyclic ethers improve bioavailability .
Analytical Characterization :
- Techniques such as GC-MS and FTIR-ATR (as used for 3-MeOMA in ) are critical for verifying purity and structural integrity. The oxolan-2-ylmethoxy group’s IR absorption near 1100 cm⁻¹ (C-O-C stretch) and MS fragmentation patterns would distinguish it from methoxy analogs .
Biological Activity
The compound {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is a complex organic molecule that exhibits potential biological activity due to its unique structural features. Its design incorporates a phenyl ring, a bromine substituent, a methoxy group, and an oxolane moiety, alongside a methylamine functional group. This combination suggests that the compound may interact with various biological targets, making it a subject of interest in pharmacological research.
Structural Characteristics
The structural complexity of this compound is pivotal to its biological activity. The presence of the bromine atom and the methoxy group can influence the compound's lipophilicity and ability to penetrate biological membranes. The oxolane ring adds to the steric hindrance and may affect receptor binding.
The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Compounds with similar structures often demonstrate various pharmacological effects, including:
- Enzyme inhibition
- Receptor modulation
- Antimicrobial properties
Understanding the detailed mechanism requires further studies, including molecular docking and biochemical assays.
Biological Activity Assessment
Biological activity can be evaluated through various bioassays, which measure the compound's effects on living organisms or cell cultures. Key assessments include:
- Cytotoxicity assays : Determining the compound's effect on cell viability.
- Antimicrobial assays : Evaluating efficacy against bacterial or fungal strains.
- Enzyme inhibition studies : Assessing the impact on specific enzymatic activities.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Bromophenol | Bromine on phenol | Antimicrobial | Simpler structure; lacks oxolane |
| 4-Methoxyphenyl)methylamine | Methoxy and amine groups | Antidepressant potential | Lacks bromine; different substitution pattern |
| 2-(Oxolan-2-ylmethoxy)aniline | Oxolane and amino group | Anticancer properties | No bromine; focuses on amino functionality |
This table illustrates how variations in substituents can significantly influence biological activity and potential applications.
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds, providing insights into potential applications for this compound:
- Antimicrobial Activity : Research indicates that compounds with similar brominated phenolic structures exhibit significant antimicrobial properties against various pathogens. For example, brominated phenols have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Antidepressant Effects : Analogous compounds featuring amine functionalities have demonstrated antidepressant-like effects in animal models, suggesting potential for mood regulation.
- Anticancer Properties : Some derivatives of oxolane-containing compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
